molecular formula C15H16N4O2 B1384407 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol CAS No. 1012344-09-0

4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol

货号: B1384407
CAS 编号: 1012344-09-0
分子量: 284.31 g/mol
InChI 键: KOXVNSVKNGZIHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Molecular Architecture and IUPAC Nomenclature

The compound this compound possesses a complex molecular architecture characterized by multiple interconnected aromatic and aliphatic structural elements. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-[6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl]phenol, which accurately reflects its systematic structural organization. The molecular formula C₁₅H₁₆N₄O₂ indicates the presence of fifteen carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 284.31 daltons.

The central structural framework consists of an imidazo[1,2-b]pyridazine bicyclic system, which represents a fused heterocyclic arrangement where an imidazole ring is connected to a pyridazine ring through a shared nitrogen-carbon bond. This bicyclic core serves as the primary scaffold for the molecule, providing structural rigidity and defining the overall three-dimensional conformation. The imidazo[1,2-b]pyridazine system contains four nitrogen atoms distributed across the two rings, contributing significantly to the compound's electronic properties and potential for hydrogen bonding interactions.

Attached to the imidazo[1,2-b]pyridazine core at position 6 is a 3-hydroxypropylamino substituent, which introduces both hydrophilic and flexible characteristics to the molecule. This substituent consists of a three-carbon aliphatic chain terminated with a hydroxyl group and connected to the heterocyclic system through an amino linkage. The presence of both the amino nitrogen and the terminal hydroxyl group creates multiple sites for potential hydrogen bonding, influencing the compound's solubility properties and intermolecular interactions.

The phenolic component of the molecule is positioned at the 3-position of the imidazo[1,2-b]pyridazine system, establishing a direct conjugated connection between the bicyclic core and the aromatic phenol ring. This structural arrangement enables electronic delocalization across the entire molecular framework, contributing to the compound's photophysical properties and chemical reactivity. The phenolic hydroxyl group represents an additional hydrogen bonding site and provides the molecule with weak acidic properties characteristic of phenolic compounds.

Structural Component Position Chemical Environment Key Features
Imidazo[1,2-b]pyridazine core Central scaffold Bicyclic heterocycle Four nitrogen atoms, aromatic character
3-Hydroxypropylamino chain Position 6 Aliphatic substituent Terminal hydroxyl, amino linkage
Phenolic ring Position 3 Aromatic substituent Hydroxyl group, conjugated system

Crystallographic Analysis and Solid-State Properties

The crystallographic properties of this compound reflect the complex intermolecular interactions arising from its multiple hydrogen bonding sites and aromatic systems. While specific crystal structure data for this compound are not extensively documented in the available literature, related imidazo[1,2-b]pyridazine derivatives demonstrate characteristic solid-state packing arrangements influenced by hydrogen bonding networks. The presence of multiple hydrogen bond donors and acceptors within the molecular structure suggests the formation of extensive three-dimensional hydrogen bonding networks in the crystalline state.

The molecular geometry in the solid state is expected to be influenced by the planarity of the imidazo[1,2-b]pyridazine core system and the orientation of the phenolic substituent. Theoretical investigations of similar imidazo[1,2-b]pyridazine derivatives indicate that the bicyclic core maintains a planar configuration, with the phenolic ring adopting a coplanar or near-coplanar arrangement to maximize electronic conjugation. The 3-hydroxypropylamino chain likely adopts an extended conformation to minimize steric interactions while optimizing hydrogen bonding opportunities with neighboring molecules.

Intermolecular hydrogen bonding patterns in the crystal structure are anticipated to involve multiple interaction types, including nitrogen-hydrogen to nitrogen bonds within the imidazo[1,2-b]pyridazine system, hydroxyl-to-nitrogen hydrogen bonds between the terminal hydroxyl group and heterocyclic nitrogen atoms, and phenolic hydroxyl interactions with nearby acceptor sites. These interactions contribute to the overall stability of the crystal lattice and influence the material properties such as melting point, solubility, and mechanical characteristics.

The packing efficiency and crystal density are expected to be influenced by the molecular shape and the ability of molecules to form efficient intermolecular contacts. The relatively rigid imidazo[1,2-b]pyridazine core provides structural definition, while the flexible 3-hydroxypropylamino chain allows for conformational adjustments that can optimize crystal packing. The aromatic character of both the heterocyclic core and the phenolic ring may also contribute to π-π stacking interactions between adjacent molecules in the crystal structure.

Crystal Property Expected Characteristics Structural Basis
Hydrogen bonding network Extensive three-dimensional Multiple donors and acceptors
Molecular planarity Core system planar Aromatic conjugation
Intermolecular interactions Multiple types Heterocyclic nitrogens, hydroxyl groups
Packing efficiency Moderate to high Rigid core with flexible chain

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

The spectroscopic characterization of this compound reveals distinctive spectral features corresponding to its diverse functional groups and electronic systems. Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure through characteristic chemical shifts and coupling patterns. The aromatic protons of the imidazo[1,2-b]pyridazine system typically appear in the downfield region between 7.5 and 9.0 parts per million, reflecting the electron-deficient nature of the heterocyclic rings and the deshielding effects of the nitrogen atoms.

The phenolic aromatic protons manifest as characteristic multipets in the aromatic region, with the hydroxyl proton appearing as a broad signal that may be exchangeable with deuterium oxide. The 3-hydroxypropylamino chain contributes distinct aliphatic signals, with the methylene groups adjacent to the amino nitrogen and the terminal hydroxyl group exhibiting characteristic chemical shifts and multiplicities. The amino proton typically appears as a broad signal due to rapid exchange processes, while the terminal hydroxyl proton may be observed as a broad singlet depending on the measurement conditions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons of both the imidazo[1,2-b]pyridazine system and the phenolic ring appearing in the characteristic aromatic region between 100 and 160 parts per million. The aliphatic carbons of the propyl chain exhibit distinct chemical shifts reflecting their electronic environments, with the carbon bearing the hydroxyl group appearing most downfield among the aliphatic signals.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to the various functional groups present in the molecule. The hydroxyl groups, both phenolic and aliphatic, contribute broad absorption bands in the 3200-3600 wavenumber region, with the phenolic hydroxyl typically appearing at lower frequency due to its acidic character. The aromatic carbon-carbon stretching vibrations appear in the 1450-1650 wavenumber region, while the heterocyclic ring vibrations contribute additional characteristic absorptions.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended conjugated system encompassing the imidazo[1,2-b]pyridazine core and the phenolic substituent. The compound exhibits absorption maxima in both the ultraviolet and visible regions, reflecting π to π* transitions within the aromatic systems and n to π* transitions involving the nitrogen lone pairs. The exact wavelengths and extinction coefficients depend on the solvent system and measurement conditions.

Mass spectrometry confirms the molecular composition and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 284, corresponding to the calculated molecular weight. Fragmentation typically involves loss of the hydroxypropyl chain and cleavage of the phenolic substituent, providing characteristic fragment ions that confirm the structural connectivity.

Spectroscopic Technique Key Observations Structural Information
¹H Nuclear Magnetic Resonance Aromatic protons 7.5-9.0 parts per million Heterocyclic and phenolic systems
¹³C Nuclear Magnetic Resonance Aromatic carbons 100-160 parts per million Carbon framework confirmation
Infrared Hydroxyl bands 3200-3600 wavenumbers Functional group identification
Ultraviolet-Visible π to π* and n to π* transitions Electronic conjugation
Mass Spectrometry Molecular ion at 284 mass-to-charge Molecular weight confirmation

Computational Modeling of Electronic Structure

Computational modeling of this compound provides detailed insights into its electronic structure, frontier molecular orbitals, and chemical reactivity parameters. Density functional theory calculations using appropriate basis sets reveal the distribution of electron density throughout the molecule and identify sites of enhanced nucleophilic and electrophilic character. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about the compound's ability to participate in electron transfer processes and its overall chemical stability.

The molecular electrostatic potential mapping demonstrates the charge distribution across the molecular surface, highlighting regions of positive and negative electrostatic potential that influence intermolecular interactions and chemical reactivity. The nitrogen atoms within the imidazo[1,2-b]pyridazine system typically exhibit enhanced nucleophilic character due to their lone pair electrons, while the aromatic carbons may display electrophilic tendencies depending on their electronic environment. The hydroxyl oxygen atoms contribute to regions of negative electrostatic potential, consistent with their hydrogen bonding acceptor capabilities.

Frontier molecular orbital analysis reveals the spatial distribution of the highest occupied and lowest unoccupied molecular orbitals, providing insights into the electronic transitions observed in ultraviolet-visible spectroscopy and the potential for chemical reactions. The energy gap between these frontier orbitals influences the compound's optical properties, chemical stability, and electronic conductivity characteristics. Compounds with smaller energy gaps typically exhibit enhanced chemical reactivity and longer wavelength absorption maxima.

Chemical reactivity descriptors derived from frontier orbital energies include global hardness, softness, and electronegativity parameters that quantify the compound's tendency to participate in various chemical reactions. These descriptors provide comparative measures of reactivity relative to other molecular systems and guide predictions about preferred reaction pathways and product distributions. The calculation of local reactivity indices identifies specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Conformational analysis through computational modeling explores the potential energy surface associated with rotation around single bonds and the adoption of different three-dimensional arrangements. The 3-hydroxypropylamino chain represents the most flexible component of the molecule, capable of adopting multiple conformations depending on the surrounding environment and intermolecular interactions. Energy minimization calculations identify the most stable conformations and provide relative energies for accessible conformational states.

Computational Parameter Typical Values Chemical Significance
Highest Occupied Molecular Orbital energy -5 to -7 electron volts Electron donating ability
Lowest Unoccupied Molecular Orbital energy -1 to -3 electron volts Electron accepting capacity
Energy gap 3-5 electron volts Chemical stability and reactivity
Global hardness 1.5-2.5 electron volts Resistance to charge transfer
Dipole moment 3-6 Debye Polarity and solubility

属性

IUPAC Name

4-[6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-9-1-8-16-14-6-7-15-17-10-13(19(15)18-14)11-2-4-12(21)5-3-11/h2-7,10,20-21H,1,8-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXVNSVKNGZIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3N2N=C(C=C3)NCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Biochemical Properties

4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis. The inhibition of TAK1 by this compound occurs at nanomolar concentrations, demonstrating its potency and specificity. Additionally, this compound may interact with other kinases and signaling molecules, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In multiple myeloma cell lines, this compound has been shown to inhibit cell growth and induce apoptosis. The inhibition of TAK1 by this compound disrupts key signaling pathways, leading to reduced cell proliferation and increased cell death. Furthermore, this compound may affect gene expression and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. This compound binds to the hinge region of TAK1, preventing its activation and subsequent phosphorylation of downstream targets. The inhibition of TAK1 by this compound leads to the suppression of signaling pathways involved in cell growth and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of TAK1 and prolonged effects on cell growth and apoptosis. The degradation of this compound over time may reduce its efficacy, highlighting the importance of optimizing experimental conditions for its use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits TAK1 activity and reduces tumor growth in multiple myeloma models. Higher doses may lead to toxic or adverse effects, including off-target interactions and potential damage to healthy tissues. It is crucial to determine the optimal dosage range for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. This compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The metabolic flux and levels of metabolites can impact the overall efficacy and safety of this compound, making it essential to study its metabolic profile in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of this compound can influence its efficacy and potential side effects, highlighting the importance of understanding its pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can impact its interactions with biomolecules and its overall biological effects.

生物活性

4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique imidazo[1,2-b]pyridazine core combined with a phenolic group and a hydroxypropylamino substituent. Its molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, and it has a molecular weight of 298.35 g/mol. The structural representation is as follows:

4 6 3 Hydroxypropylamino imidazo 1 2 b pyridazin 3 yl phenol\text{4 6 3 Hydroxypropylamino imidazo 1 2 b pyridazin 3 yl phenol}

Research indicates that this compound may act as an inhibitor of certain signaling pathways involved in cancer progression. Specifically, it has been identified as a modulator of interleukin-1 receptor-associated kinase (IRAK), which plays a crucial role in inflammatory responses and cancer cell proliferation .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells. The compound showed an IC50 value of approximately 0.12 µM against HCT116 cells, indicating potent inhibitory effects on cell growth .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable metabolic stability when incubated with human liver microsomes, which is critical for its potential as a therapeutic agent .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Colorectal Cancer : A study evaluated the effects of the compound on SW480 and HCT116 cancer cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis, linked to the downregulation of β-catenin signaling pathways .
  • Mechanistic Insights : Another investigation focused on the interaction between the compound and specific protein targets involved in tumorigenesis. The study highlighted how the compound disrupts critical protein-protein interactions necessary for cancer cell survival .

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityHCT1160.12Inhibition of β-catenin signaling
Antiproliferative EffectsSW4802Induction of apoptosis
Metabolic StabilityHuman Liver MicrosomesN/AHigher stability compared to reference compounds

科学研究应用

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Its structural characteristics suggest potential as a therapeutic agent. Research indicates that derivatives of imidazo[1,2-b]pyridazines can exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that imidazo[1,2-b]pyridazine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol have demonstrated cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The compound's ability to interact with biological targets may lend itself to antimicrobial applications. Preliminary studies suggest that similar compounds can inhibit bacterial growth, indicating a potential for development into antibiotics .

Biochemical Research

In biochemical research, this compound can serve as a reagent or a standard in assays aimed at understanding enzyme interactions or metabolic pathways. Its unique structure allows it to act as a probe in studying biological mechanisms involving imidazole derivatives.

Drug Development

The compound's pharmacological profile makes it a candidate for further development into drugs targeting specific diseases. The presence of the hydroxypropylamino group may enhance solubility and bioavailability, crucial factors in drug formulation.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated various imidazo[1,2-b]pyridazine derivatives for their antitumor properties. Among these derivatives, one closely related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating promising antitumor activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of imidazo[1,2-b]pyridazine derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with similar functional groups showed significant inhibition zones in agar diffusion tests, suggesting potential for development into new antimicrobial agents .

相似化合物的比较

Comparison with Structurally Similar Compounds

The imidazo[1,2-b]pyridazine scaffold is a versatile template in drug discovery. Below is a detailed comparison of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol with analogous derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties Biological Activity
Target Compound 6-(3-Hydroxypropylamino), 4-phenol C₁₆H₁₇N₅O₂ 311.34 g/mol High polarity due to phenol and hydroxypropyl groups; moderate solubility in aqueous media Antiproliferative activity (inferred from structural analogs)
4-[6-[[(1S)-1-Hydroxy-3-methylbutan-2-yl]amino]imidazo[1,2-b]pyridazin-3-yl]benzonitrile (CID 6419800) 6-(branched hydroxyalkyl), 4-cyano C₁₈H₁₉N₅O 329.38 g/mol Lower solubility than target compound due to hydrophobic cyano group; stereospecific interactions Kinase inhibition (e.g., PAR2 antagonism)
4-(6-(Butylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide 6-butylamino, 4-benzamide C₁₇H₁₈N₆O 322.37 g/mol Enhanced lipophilicity from benzamide; moderate cellular permeability Moderate activity in pain modulation targets
4-(6-((3-Trifluoromethylphenethyl)amino)imidazo[1,2-b]pyridazin-3-yl)benzamide 6-(CF₃-phenethyl), 4-benzamide C₂₃H₂₀F₃N₅O 463.43 g/mol High lipophilicity and electron-withdrawing effects from CF₃ group Potent kinase inhibition (e.g., AAk1)
4-(6-(Benzylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile (4EJ) 6-benzylamino, 4-cyano C₂₀H₁₅N₅ 325.37 g/mol Poor aqueous solubility; π-π stacking potential from benzyl and cyano groups Antimalarial activity (IC₅₀ ~50 nM)
Key Observations :

Substituent Effects on Solubility: The target compound’s phenol and hydroxypropyl groups confer higher aqueous solubility compared to analogs with cyano (4EJ, CID 6419800) or benzamide groups (e.g., 4-(6-(butylamino)...benzamide) . Lipophilic substituents (e.g., trifluoromethylphenethyl) drastically reduce solubility but improve membrane permeability and target affinity .

Biological Activity Trends: Antiproliferative/Kinase Inhibition: Bulky hydrophobic groups (e.g., CF₃-phenethyl) enhance potency against kinases like AAk1, while hydrophilic groups (e.g., hydroxypropyl) may favor solubility at the expense of target binding . Antimalarial Activity: Benzylamino and cyano-substituted derivatives (e.g., 4EJ) show sub-100 nM IC₅₀ values, suggesting that electron-deficient aromatic systems are critical for parasitic target engagement .

Stereochemical Influence :

  • The (1S)-hydroxy-3-methylbutan-2-yl substituent in CID 6419800 demonstrates stereospecific binding to PAR2, highlighting the importance of chiral centers in optimizing activity .

准备方法

Key Reaction:

$$
\text{α-bromoketone} + \text{3-amino-6-halopyridazine} \xrightarrow[\text{base}]{\text{mild conditions}} \text{imidazo[1,2-b]pyridazine derivative}
$$

Reaction Conditions:

  • Base: Sodium bicarbonate (NaHCO₃)
  • Solvent: Typically ethanol or acetonitrile
  • Temperature: Reflux (~80°C)
  • Time: 4–8 hours depending on the substituents

This method benefits from halogen placement on the pyridazine ring, which reduces unwanted nucleophilic attack at non-target sites, thereby improving yield and selectivity.

Preparation of 3-Amino-6-Halopyridazine Derivatives

The halopyridazine intermediates are synthesized via halogenation of pyridazine derivatives, followed by amino substitution:

  • Halogenation: Reaction of pyridazine with halogenating agents (e.g., Cl₂, Br₂, or I₂) under controlled conditions.
  • Amino Substitution: Treatment with aqueous ammonia at elevated temperatures (around 130°C), yielding 3-amino-6-halopyridazines.

Representative Reaction:

3,6-dichloropyridazine + NH₃ → 3-amino-6-chloropyridazine

Yields vary depending on halogen type, with chloropyridazines generally providing higher yields compared to iodopyridazines.

Introduction of the Hydroxypropylamino Group

The hydroxypropylamino substituent is introduced via nucleophilic substitution on suitable intermediates, such as halogenated derivatives or via reductive amination, depending on the specific synthetic route.

Method A: Nucleophilic Substitution

  • Starting Material: 6-chloropyridazine derivative
  • Reagent: 3-hydroxypropylamine (or protected derivatives)
  • Conditions: Reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Outcome: Formation of the hydroxypropylamino linkage at the 6-position

Method B: Reductive Amination

  • Starting Material: Aldehyde or ketone precursor bearing the hydroxypropyl group
  • Reagents: Amine, reducing agents (e.g., NaBH₄)
  • Conditions: Mild heating under inert atmosphere

This step yields the hydroxypropylamino substituent attached to the imidazo[1,2-b]pyridazine core, completing the key functionalization.

Final Assembly and Purification

The final product is obtained through purification techniques such as column chromatography, recrystallization, or preparative HPLC, ensuring high purity suitable for biological evaluation.

Summary Data Table of Preparation Methods

Step Starting Material Reagents & Conditions Key Features Yield Range
1 α-bromoketone + 3-amino-6-halopyridazine NaHCO₃, ethanol, reflux Cyclization to imidazo[1,2-b]pyridazine 70–85%
2 Halogenated pyridazine NH₃, elevated temp Halogenation, amino substitution 60–80%
3 Halogenated intermediate Hydroxypropylamine, DMF/DMSO Nucleophilic substitution 65–90%
4 Purification Recrystallization Final compound isolation -

Research Findings and Notes

  • The formation of the imidazo[1,2-b]pyridazine ring is optimized by halogen placement, which reduces competing nucleophilic attack and promotes regioselectivity.
  • Mild basic conditions such as sodium bicarbonate are preferred to avoid decomposition of sensitive intermediates.
  • The hydroxypropylamino group is best introduced via nucleophilic substitution at the halogenated pyridazine, with reaction times and temperatures tailored to maximize yield.
  • Purification steps are critical to remove unreacted starting materials and by-products, ensuring high purity for subsequent biological activity testing.

常见问题

What are the established synthetic routes for 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol, and how can reaction conditions be optimized?

Category : Basic Synthesis
Answer :
The synthesis typically involves sequential functionalization of the imidazo[1,2-b]pyridazine core. A common approach includes:

Amination at Position 6 : Reacting 6-chloroimidazo[1,2-b]pyridazine with 3-hydroxypropylamine under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Phenol Coupling at Position 3 : Utilizing Suzuki-Miyaura cross-coupling with a boronic acid-substituted phenol under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in dioxane/water) .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates.
  • Use microwave-assisted synthesis to reduce reaction time .

Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Category : Basic Characterization
Answer :
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic and amine regions .
  • ESI-MS : Confirm molecular weight with high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from impurities .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
    Resolving Conflicts :
  • Cross-validate with alternative methods (e.g., IR for functional groups).
  • Compare data with structurally analogous compounds (e.g., 6-chloroimidazo[1,2-b]pyridazin-3-amine derivatives) .

How should researchers design in vitro assays to evaluate the biological activity of this compound?

Category : Basic Biological Screening
Answer :

  • Target Selection : Prioritize assays based on structural analogs (e.g., imidazo[1,2-b]pyridazines with antiparasitic or kinase-inhibitory activity) .
  • Protocol :
    • Use Leishmania or Trypanosoma cultures for antiparasitic screening (IC₅₀ determination via MTT assay) .
    • For kinase inhibition, employ fluorescence-based ADP-Glo™ assays .
  • Controls : Include positive controls (e.g., miltefosine for antiparasitic assays) and solvent-only blanks .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the hydroxypropylamino and phenol substituents?

Category : Advanced SAR Studies
Answer :

  • Variation of Substituents :
    • Replace 3-hydroxypropylamine with alkyl/aryl amines to assess hydrophobicity effects .
    • Modify the phenol group with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to study electronic impacts .
  • Methodology :
    • Synthesize 10–15 analogs and test in dose-response assays.
    • Use computational tools (e.g., molecular docking) to predict binding interactions with target enzymes .
      Example SAR Table :
Substituent (Position 6)Phenol ModificationIC₅₀ (μM)LogP
3-Hydroxypropylamino-H0.81.2
Propylamino-H5.62.1
3-Hydroxypropylamino-NO₂0.20.9

How can researchers investigate the environmental fate and ecotoxicological risks of this compound?

Category : Advanced Environmental Impact
Answer :

  • Fate Studies :
    • Measure hydrolysis half-life at pH 5–9 (OECD Guideline 111) .
    • Assess soil adsorption using batch equilibrium tests (e.g., Freundlich isotherms) .
  • Ecotoxicology :
    • Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) .
    • Evaluate biodegradability via OECD 301F respirometry .

What experimental approaches are suitable for resolving contradictions in biological activity data across studies?

Category : Advanced Data Analysis
Answer :

  • Statistical Validation : Apply ANOVA to assess variability between replicates (e.g., using randomized block designs with four replicates) .
  • Orthogonal Assays : Confirm antiparasitic activity with a secondary method (e.g., flow cytometry for cell viability vs. microscopy for morphological changes) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., imidazo[1,2-a]pyridine derivatives) to identify trends .

How can the aqueous solubility and bioavailability of this compound be improved without compromising activity?

Category : Advanced Optimization
Answer :

  • Prodrug Design : Introduce phosphate esters at the phenol group for enhanced solubility, with enzymatic cleavage in vivo .
  • Formulation Strategies : Use cyclodextrin complexes or lipid nanoparticles to improve dissolution rates .
  • LogD Adjustment : Reduce LogD from ~1.2 to <0 via carboxylate salt formation (e.g., sodium or lysine salts) .

What methodologies are recommended for elucidating the mechanism of action of this compound?

Category : Advanced Mechanistic Studies
Answer :

  • Target Identification :
    • Use affinity chromatography with immobilized compound to pull down binding proteins .
    • Perform kinome-wide screening with kinase profiling panels .
  • Pathway Analysis :
    • RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
    • Metabolomics (LC-MS) to track changes in key metabolites (e.g., ATP, NADH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol

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